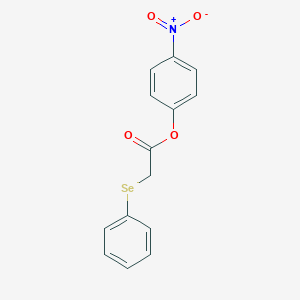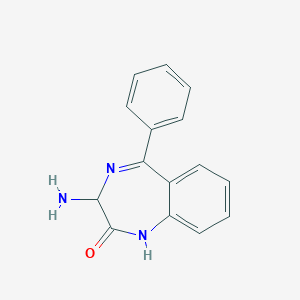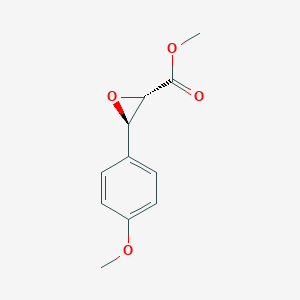
甲基(2R,3S)-2,3-环氧-3-(4-甲氧基苯基)丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is an optically active compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is particularly noted for its role in the production of diltiazem hydrochloride, a coronary vasodilator used in the treatment of angina and hypertension .
科学研究应用
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the production of pharmaceuticals such as diltiazem hydrochloride.
作用机制
Target of Action
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate is a complex organic compound that primarily targets the enzyme lipase from Serratia marcescens . This enzyme plays a crucial role in the hydrolysis of fats in the body.
Mode of Action
The compound interacts with its target enzyme in a specific manner. It is used as a substrate in a hydrolyzing reaction facilitated by the lipase enzyme . The reaction rate is affected by various factors such as the stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate .
Result of Action
The hydrolyzing reaction of the compound results in the production of an optically active form of the compound, known as (-)MPGM . It is an important intermediate for the production of diltiazem hydrochloride, a coronary vasodilator .
Action Environment
The action, efficacy, and stability of Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate are influenced by various environmental factors. For instance, the hydrolyzing reaction in the bioreactor proceeds at a rate that is first order in substrate concentration . Additionally, the phase separation after the enzymatic reaction is accomplished by the addition of surfactant to the reaction mixture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester using lipase from Serratia marcescens . The reaction is carried out in an emulsion bioreactor, where the hydrolyzing reaction proceeds at a rate that is first order in substrate concentration. The reaction rate is influenced by stirring speed and the ratio of the aqueous phase containing lipase to the toluene phase containing the substrate .
Industrial Production Methods
For industrial production, the emulsion bioreactor method is preferred due to its efficiency in phase separation and high yield of the desired product. The addition of surfactant to the reaction mixture facilitates phase separation, resulting in crystalline methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate with high chemical and optical purity .
化学反应分析
Types of Reactions
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate
- Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate
Uniqueness
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of pharmaceuticals. Its high optical purity and chemical stability further enhance its utility in various applications .
属性
CAS 编号 |
105560-93-8 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m1/s1 |
InChI 键 |
CVZUMGUZDAWOGA-NXEZZACHSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)OC |
Key on ui other cas no. |
105560-93-8 84056-02-0 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


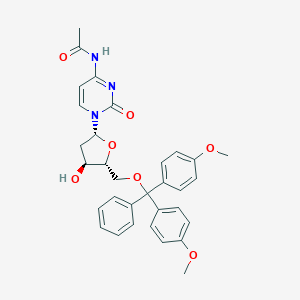

![9,9-Dimethyl-7,8-diazatricyclo[4.2.1.02,5]non-7-ene](/img/structure/B25101.png)
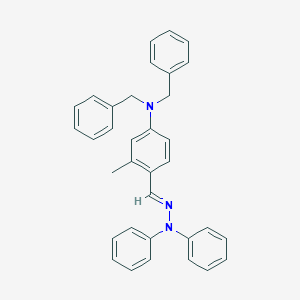
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
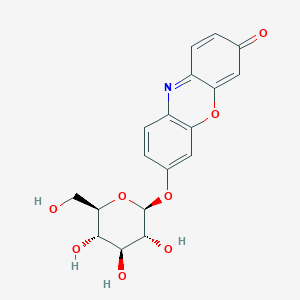
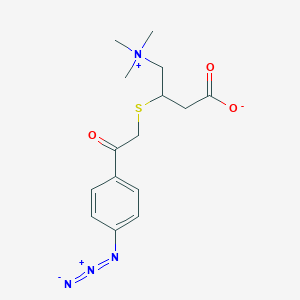

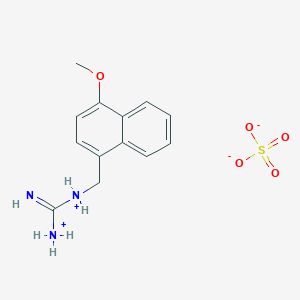
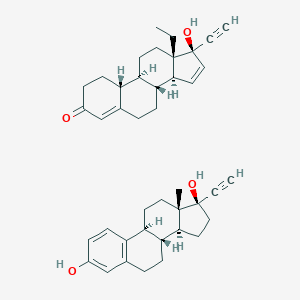
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
